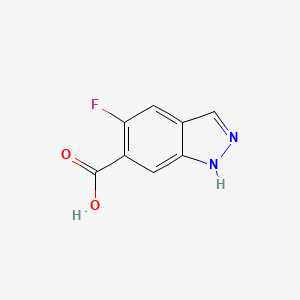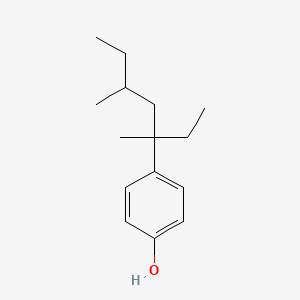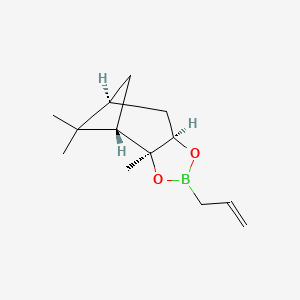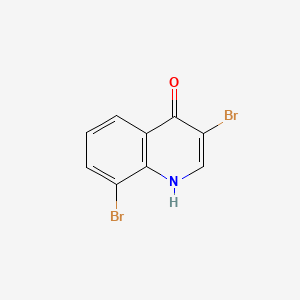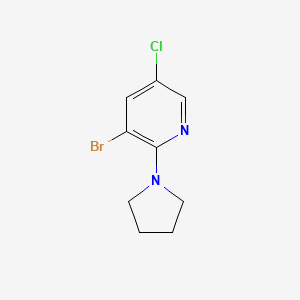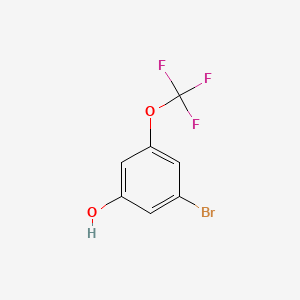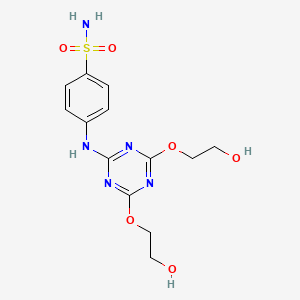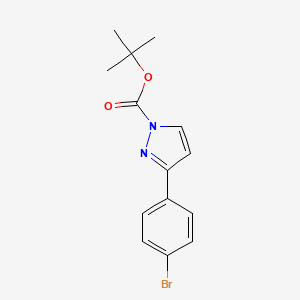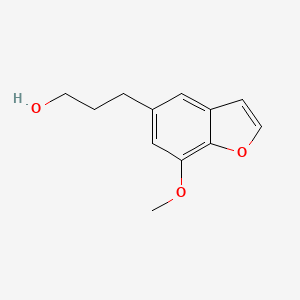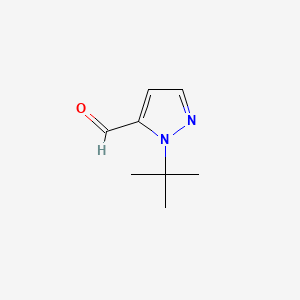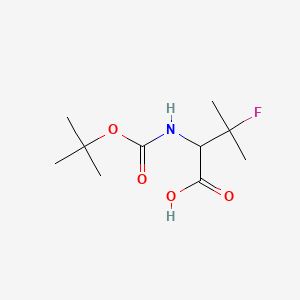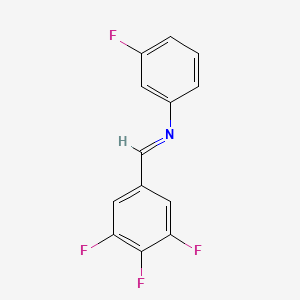
3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline” is a chemical compound with the molecular formula C13H7F4N . It is used in the field of specialty chemicals .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline” consists of 13 carbon atoms, 7 hydrogen atoms, 4 fluorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline” include a molecular weight of 253.20 . Other properties such as boiling point, melting point, and density are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Fluorinated anilines and their derivatives are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and advanced materials. For instance, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agents like nilotinib, demonstrates the importance of fluorinated anilines in drug development (Yang Shijing, 2013). Additionally, studies on Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines reveal insights into redox-reactivity and antiproliferative activity, highlighting the application in medicinal chemistry and materials science (V. Kasumov, O. Şahin, H. G. Aktas, 2016).
Materials Science Applications
Fluorinated anilines contribute significantly to the development of materials with unique properties, such as non-linear optical (NLO) materials and fluorescent molecules. Research on vibrational analysis and theoretical studies on fluorinated anilines offer insights into their potential use in NLO materials, demonstrating the effect of fluorine atoms on the molecular structure and properties (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017). The synthesis of small fluorescent molecules based on aniline derivatives shows the application in bioimaging and sensor technologies (Futa Ogawa, Yukiko Karuo, R. Yamazawa, K. Miyanaga, K. Hori, K. Tani, Kengo Yamada, Yu Saito, K. Funabiki, A. Tarui, Kazuyuki Sato, Kiyoshi Ito, Kentaro Kawai, M. Omote, 2019).
Environmental Impact and Biodegradation
The environmental impact of fluorinated compounds, including anilines, is a growing concern due to their persistence and potential toxicity. Studies on the biodegradation of fluoroanilines by wild strains, such as Labrys portucalensis, provide valuable information on the microbial degradation pathways and the feasibility of using bioremediation to mitigate environmental pollution (C. Amorim, M. Carvalho, C. Afonso, P. Castro, 2013).
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N/c14-9-2-1-3-10(6-9)18-7-8-4-11(15)13(17)12(16)5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJIHZBYUWZWLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=CC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743476 |
Source


|
| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline | |
CAS RN |
1202493-05-7 |
Source


|
| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

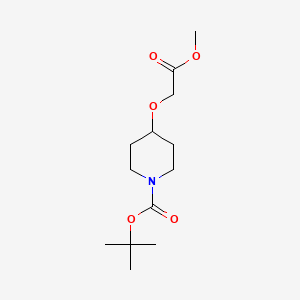
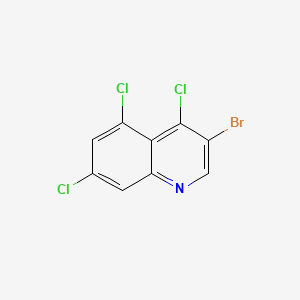
![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)
